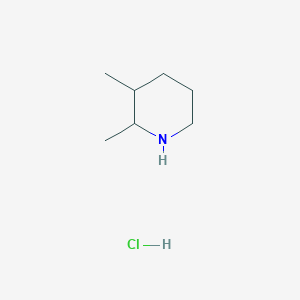
2,3-Dimethylpiperidine hydrochloride
Übersicht
Beschreibung
2,3-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a member of the piperidines class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidines has been widespread, and more than 7000 piperidine-related papers were published during the last five years .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylpiperidine hydrochloride consists of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom . The InChI key for this compound is BXFKQBZPFQBCCO-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dimethylpiperidine hydrochloride is 149.66 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of zero and a topological polar surface area of 12 Ų .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
2,3-Dimethylpiperidine hydrochloride: is instrumental in the synthesis of compounds used in cancer therapy. It has been involved in the synthesis of 11β-hydroxysteroid dehydrogenase type 1 inhibitors (11β-HSD1) , which are significant for treating diseases associated with cortisol abnormalities. These abnormalities can be linked to various cancers, making this compound valuable in oncological research.
Alzheimer’s Disease Therapy
In the realm of neurodegenerative diseases, 2,3-Dimethylpiperidine hydrochloride contributes to the development of drugs for Alzheimer’s disease therapy. It’s used in the synthesis of piperidine derivatives that act as acetylcholinesterase inhibitors , providing symptomatic relief and potentially slowing disease progression.
Analgesics
The compound’s derivatives have been found to possess analgesic properties, offering pain relief options. This is particularly relevant in the development of new medications that can serve as alternatives to opioids, thereby reducing the risk of dependency .
Antipsychotics
Piperidine structures, including those derived from 2,3-Dimethylpiperidine hydrochloride , are common in antipsychotic drugs. These compounds play a crucial role in managing psychiatric disorders and are a key component in the synthesis of various antipsychotic medications .
Antibiotics
The antibacterial properties of piperidine derivatives make 2,3-Dimethylpiperidine hydrochloride a valuable starting material in antibiotic research. Its role in developing new antibiotics is critical, especially in the fight against antibiotic-resistant bacteria .
Antioxidants
Piperidine derivatives, including those synthesized from 2,3-Dimethylpiperidine hydrochloride , are being explored for their antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in numerous diseases, including aging and chronic inflammatory conditions .
Antiviral Treatments
During the COVID-19 pandemic, piperidine structures have been part of the molecular backbone in several antiviral treatments. Research into 2,3-Dimethylpiperidine hydrochloride derivatives could lead to the development of new antiviral drugs that are effective against a range of viruses .
Anti-inflammatory Treatments
Lastly, 2,3-Dimethylpiperidine hydrochloride is used in the synthesis of compounds with anti-inflammatory effects. These compounds are crucial in the development of treatments for chronic inflammatory diseases and may provide therapeutic benefits in conditions like arthritis and asthma .
Wirkmechanismus
The mechanism of action of piperidine derivatives in biological systems is complex and varies depending on the specific derivative and its interactions with biological targets . For example, some piperidine derivatives block the reuptake of neurotransmitters, increasing their concentration in the synaptic cleft .
Zukünftige Richtungen
Piperidines, including 2,3-Dimethylpiperidine hydrochloride, have significant potential for future research and development in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of novel synthesis methods and the discovery of new biological applications for piperidines are promising areas for future research .
Eigenschaften
IUPAC Name |
2,3-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZGGHXYWFHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylpiperidine hydrochloride | |
CAS RN |
1087730-30-0 | |
| Record name | Piperidine, 2,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087730-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



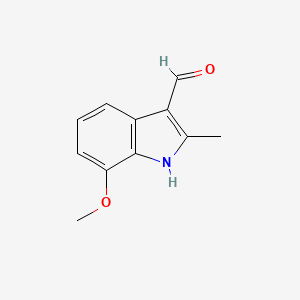
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)

![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1423421.png)
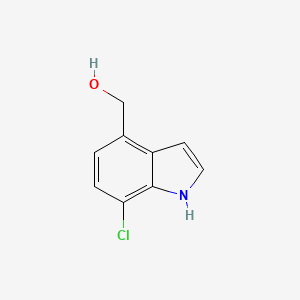
![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)
![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)


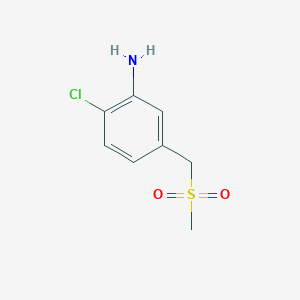

![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)
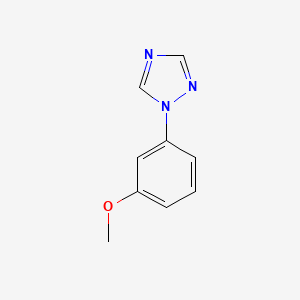
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)